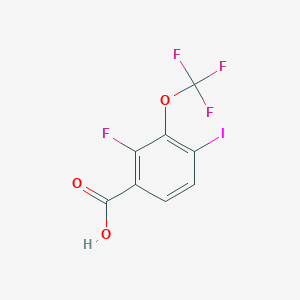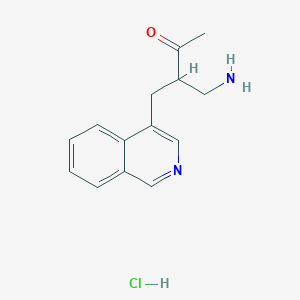
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of transition-metal-free synthesis, where arynes react with oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is efficient and can be scaled up for larger production .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The isoquinoline moiety in the compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride
- 4-{[(isoquinolin-5-yl)methyl]amino}butan-1-ol
Uniqueness
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride is unique due to its specific structure, which includes an isoquinoline moiety and a butan-2-one group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds . For example, its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H17ClN2O |
|---|---|
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-isoquinolin-4-ylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c1-10(17)12(7-15)6-13-9-16-8-11-4-2-3-5-14(11)13;/h2-5,8-9,12H,6-7,15H2,1H3;1H |
InChI-Schlüssel |
LZCAJSORCRIZFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC1=CN=CC2=CC=CC=C21)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


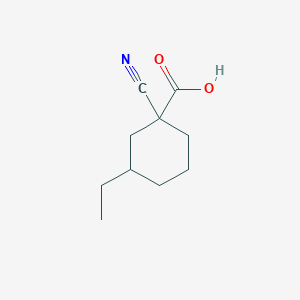
![1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15243082.png)

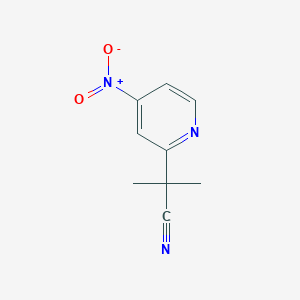
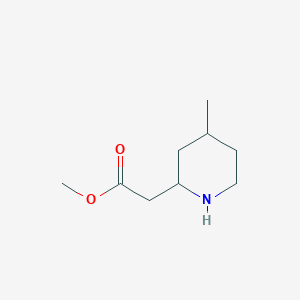

![N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15243107.png)
![Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15243109.png)

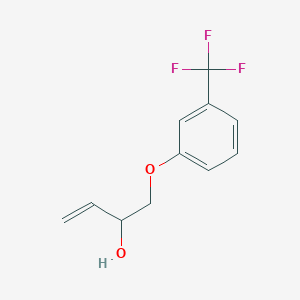
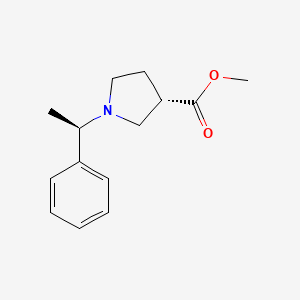
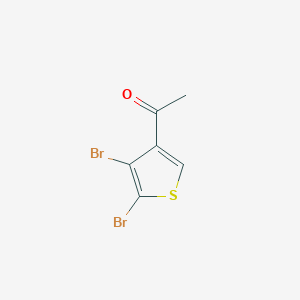
![7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15243141.png)
